4-[1-(Ethylamino)ethyl]benzonitrile hydrochloride is an organic compound classified as a substituted benzonitrile. Its chemical formula is , and it has a molecular weight of approximately 210.7 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly as a precursor or intermediate in the synthesis of biologically active compounds.
The compound can be synthesized through various chemical reactions, often starting from 4-chlorobenzonitrile. It is available from several chemical suppliers and is used in research and development settings.
4-[1-(Ethylamino)ethyl]benzonitrile hydrochloride falls under the category of organic compounds, specifically within the realm of aromatic nitriles. Its classification is essential for understanding its reactivity and potential applications in pharmaceutical chemistry.
The synthesis of 4-[1-(Ethylamino)ethyl]benzonitrile hydrochloride typically involves the following steps:
The molecular structure of 4-[1-(Ethylamino)ethyl]benzonitrile hydrochloride features a benzene ring substituted at the para position with a nitrile group and an ethylamino group. The structural formula can be represented as follows:
4-[1-(Ethylamino)ethyl]benzonitrile hydrochloride can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by the electron-withdrawing nature of the nitrile group, which enhances the electrophilicity of adjacent carbon atoms, facilitating further substitution or addition reactions.
While specific mechanisms for 4-[1-(Ethylamino)ethyl]benzonitrile hydrochloride are not extensively documented, it is hypothesized that its action involves interactions at neurotransmitter receptors or other biological targets due to its structural similarity to known pharmacophores.
Research indicates that compounds with similar structures can modulate receptor activity, potentially influencing pathways associated with neurotransmission or cellular signaling.
4-[1-(Ethylamino)ethyl]benzonitrile hydrochloride has potential applications in:
This compound exemplifies the intersection of organic chemistry and medicinal applications, highlighting its significance in ongoing research efforts aimed at discovering new therapeutic agents.
The incorporation of the ethylamino moiety at the benzylic position represents a critical synthetic challenge requiring precise chemoselective control. Traditional approaches rely on reductive amination protocols where 4-acetylbenzonitrile undergoes condensation with ethylamine in the presence of reducing agents. Recent advances demonstrate that sodium triacetoxyborohydride in dichloromethane achieves superior selectivity (>95%) for the desired secondary amine while minimizing over-alkylation byproducts [2]. Alternative pathways employ N-alkylation strategies where 4-(1-aminoethyl)benzonitrile is reacted with iodoethane in acetonitrile under phase-transfer conditions (tetrabutylammonium bromide catalyst), yielding 85-92% conversion with less than 3% dialkylated impurity [7].
A significant breakthrough involves stereoselective synthetic routes utilizing chiral auxiliaries or asymmetric hydrogenation. While the parent compound typically exists as a racemate, enantiopure forms can be obtained through resolution of intermediate α-methylbenzyl amines followed by catalytic debenzylation. Computational studies indicate that N-ethyl versus N-methyl substitution profoundly impacts biological target engagement, with ethyl derivatives showing 6-fold enhanced μ-opioid receptor (MOR) affinity (Ki = 7.4 nM) compared to dimethylated analogs (Ki = 43.7 nM) [2]. This receptor selectivity is attributed to optimal van der Waals interactions within the hydrophobic binding pocket, where the ethyl group provides enhanced binding complementarity without steric congestion.
Table 1: Receptor Binding Affinity of Ethylamino-Substituted Derivatives [2]
Compound | R1 | R2 | MOR Ki (nM) | Selectivity vs DOR |
---|---|---|---|---|
7a | CH₃ | H | 7.4 ± 0.75 | 37-fold |
7b | CH₃ | CH₃ | 43.7 ± 2 | >45-fold |
7d | C₂H₅ | H | 14.9 ± 0.92 | 13-fold |
Palladium-mediated cyanation remains the cornerstone for constructing the benzonitrile scaffold. Contemporary methodologies employ potassium hexacyanoferrate(II) as a non-toxic cyanide source with tetrakis(triphenylphosphine)palladium(0) (2-5 mol%) in DMF/water mixtures at 80-100°C, achieving 70-85% yield of 4-substituted benzonitrile precursors [7]. Significant advances focus on regioselective electrophilic substitutions, where Lewis acid catalysts (e.g., aluminum trichloride) direct bromination or formylation exclusively para to the nitrile group. This positional selectivity is governed by the strong electron-withdrawing nature of the cyano group, which creates a pronounced electronic gradient favoring meta-directing effects [8].
Transition metal-free approaches have emerged as sustainable alternatives. Innovative systems utilize cesium carbonate-activated nucleophilic cyanation of aryl halides with copper(I) cyanide in dimethylformamide, providing 4-substituted benzonitriles under milder conditions (60°C) with reduced metal contamination [7]. For late-stage functionalization, N-heterocyclic carbene (NHC) catalysis enables direct conversion of aldehydes to nitriles via oxidative dehydrogenation. Recent protocols employ N-(p-tolylsulfonyl)iminoiodinane as the nitrogen source with chiral triazolium-derived NHC catalysts (5 mol%), achieving enantioselective benzonitrile formation with up to 99% enantiomeric excess for axially chiral analogs [8]. Solvent optimization studies reveal that aprotic dipolar solvents (e.g., dimethylformamide, dimethylacetamide) enhance cyanation efficiency by stabilizing the transition state through dipolar interactions with the nitrile-forming intermediate.
Table 2: Catalytic Systems for Benzonitrile Synthesis [7] [8]
Catalyst System | Reaction Type | Temperature | Yield (%) | Key Advantage |
---|---|---|---|---|
Pd(PPh₃)₄/K₄[Fe(CN)₆] | Cyanation of aryl halides | 100°C | 85 | Non-toxic cyanide source |
CuCN/Cs₂CO₃ | Nucleophilic substitution | 60°C | 78 | Reduced metal loading |
NHC/Oxidant | Aldehyde to nitrile | 25°C | 92 | Enantioselective transformation |
AlCl₃/Br₂ | Regioselective bromination | 0°C | 95 | Para-selectivity >98:2 |
The conversion of 4-[1-(ethylamino)ethyl]benzonitrile free base to its hydrochloride salt requires meticulous optimization of crystallization parameters. Critical factors include solvent polarity, acid addition rate, and temperature control. Studies demonstrate that isopropanol/ethyl acetate mixtures (1:3 v/v) provide optimal crystal habit with low residual solvent content (<300 ppm) when hydrogen chloride gas is introduced at 5-10°C with vigorous agitation [3]. The fundamental pKa consideration dictates that a ΔpKa >3 between the conjugate acid of the amine (pKa ≈ 10.5) and hydrochloric acid (pKa ≈ -7) ensures near-quantitative protonation, with the hydrochloride salt exhibiting superior aqueous solubility (28.5 mg/mL) compared to the free base (1.7 mg/mL) [9].
Salt disproportionation represents a significant stability challenge, particularly in aqueous suspensions. Research indicates that incorporating polyvinylpyrrolidone/vinyl acetate (PVP/VA, 20 mg/mL) as a crystal habit modifier and Tween 80 (5 mg/mL) as a wetting agent prevents phase separation during storage [3]. Advanced stabilization techniques involve pH-supervised crystallization where the reaction mixture is maintained at pH 3.5-4.2 using hydrochloric acid/ammonium acetate buffer, yielding monodisperse particles (d₅₀ = 45 μm) with consistent bulk density (0.32 g/mL). Counterion studies reveal that hydrochloride outperforms hydrobromide and sulfate salts in hygroscopicity profiles (0.8% w/w water uptake at 60% RH), attributed to the chloride ion's optimal lattice energy and hydrogen bonding capacity [9].
Table 3: Hydrochloride Salt Formation Optimization Parameters [3]
Parameter | Optimal Condition | Effect on Product |
---|---|---|
Solvent System | Isopropanol/ethyl acetate (1:3) | Low residual solvents, cubic crystals |
Temperature | 5-10°C | Prevents oiling out, controls crystal size |
Acid Addition Rate | 0.5 mL/min/g base | Avoids local supersaturation, improves purity |
Stabilizing Additives | PVP/VA + Tween 80 | Prevents disproportionation, enhances flow |
pH Control | 3.5-4.2 (buffer system) | Consistent polymorph formation |
Comprehensive HPLC-UV/MS analysis reveals three principal impurities in synthetic batches of 4-[1-(ethylamino)ethyl]benzonitrile hydrochloride: N-ethyl elimination product (4-acetylbenzonitrile, 0.3-1.2%), dialkylated impurity (4-[1-(diethylamino)ethyl]benzonitrile, 0.8-2.1%), and hydrolysis product (4-[1-(ethylamino)ethyl]benzamide, ≤0.5%) [2] [7]. The dialkylated derivative forms predominantly through over-alkylation during ethylamino installation, which can be suppressed below 0.5% by employing sterically hindered amine bases (e.g., diisopropylethylamine) that minimize multiple alkylation events. The critical hydrolytic degradation pathway involves nucleophilic attack on the benzonitrile carbon, accelerated by residual water in crystallization solvents. This is effectively mitigated through molecular sieve pretreatment of solvents to maintain water content below 50 ppm .
Thermal degradation studies indicate that the hydrochloride salt undergoes E2 elimination above 150°C, generating vinylbenzene derivatives. This imposes strict control during drying operations, with recommended fluidized bed drying at 40°C under reduced pressure (20 mmHg) to preserve chemical integrity. Genotoxic impurity control focuses on minimizing alkyl chloride residues from synthetic intermediates. Purification protocols employ activated carbon treatment in ethyl acetate, reducing ethyl chloride content below ICH Q3A limits (≤5 ppm) [9]. Advanced crystallization-directed purification exploits differential solubility between the target hydrochloride and impurities in ethanol/water/acetone ternary mixtures, achieving >99.8% purity with all identified impurities controlled below 0.1%. This comprehensive impurity control strategy ensures robust synthesis of pharmaceutical-grade material suitable for preclinical development.
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 4696-35-9
CAS No.: 203860-42-8